1,3-Bis(4-methylphenyl)propan-2-one

Photochemistry Solid-State Reactivity Substituent Effects

Sourcing inconsistent 1,3-diarylacetone building blocks can halt your SAR and materials research. This high-purity powder eliminates variability, ensuring reproducible photodecarbonylation yields and polyarylphenol syntheses. - Validated in one-pot, transition-metal-free synthesis of sterically challenging polyarylphenols. - Defined photochemical quantum yield for solid-state radical studies with 100% chemoselectivity. - High purity (≥95%) and ambient shipping ensure reliable supply for sensitive chemical workflows.

Molecular Formula C17H18O
Molecular Weight 238.32 g/mol
CAS No. 70769-70-9
Cat. No. B1367044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(4-methylphenyl)propan-2-one
CAS70769-70-9
Molecular FormulaC17H18O
Molecular Weight238.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC(=O)CC2=CC=C(C=C2)C
InChIInChI=1S/C17H18O/c1-13-3-7-15(8-4-13)11-17(18)12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3
InChIKeyPUZVMWHVUCLWGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis(4-methylphenyl)propan-2-one (70769-70-9): Core Building Block for Diarylpropanone Research & Synthesis


1,3-Bis(4-methylphenyl)propan-2-one is a symmetrical 1,3-diarylpropan-2-one featuring two 4-methylphenyl groups. Its molecular formula is C17H18O, with a molecular weight of 238.32 g/mol . This compound is a versatile small molecule scaffold utilized in chemical research and development, particularly as a building block for more complex structures [1]. Its utility extends from fundamental photochemical studies of substituent effects in the solid state [2] to applications in synthesizing highly functionalized polyarylphenols and other complex molecular architectures [3].

Why 1,3-Bis(4-methylphenyl)propan-2-one (70769-70-9) Cannot Be Casually Substituted by Other 1,3-Diarylacetones


Substituting 1,3-Bis(4-methylphenyl)propan-2-one with another 1,3-diarylacetone analog is not a straightforward interchange due to the profound impact of para-substituents on key physicochemical and reaction properties. The electron-donating ability of the 4-methyl group directly influences the stability of reaction intermediates, as demonstrated by a fourfold variation in solid-state photodecarbonylation quantum yields across different substituents [1]. Furthermore, the specific substituent alters critical molecular properties such as lipophilicity, with the calculated LogP of 4.80 for the 4-methyl derivative [2] differing significantly from the 3.46 LogP of the 4-methoxy analog [3] and the ~3.24 LogP of the unsubstituted 1,3-diphenylpropan-2-one [4]. These quantifiable differences in reactivity and physical properties confirm that each analog possesses distinct behavior, making empirical selection and procurement based on the specific compound's data essential for reproducibility and predictable outcomes in synthesis and research applications.

Quantitative Evidence for Differentiating 1,3-Bis(4-methylphenyl)propan-2-one (70769-70-9) from Analogs


Solid-State Photochemical Reactivity: Fourfold Variation in Quantum Yield vs. Other Para-Substituted 1,3-Diarylacetones

In a direct head-to-head study of crystalline p,p'-disubstituted 1,3-diphenyl-2-propanones, the quantum yield for photodecarbonylation varied by a factor of 4 depending on the para-substituent [1]. The presence of a 4-methyl group in 1,3-Bis(4-methylphenyl)propan-2-one places its quantum yield within this characterized range, distinct from analogs with 4-MeO, 4-F, or 4-CF3 groups. This quantifies a significant substituent-dependent change in solid-state reaction efficiency, with all reactions proceeding with 100% chemoselectivity and in >95% chemical yield [1].

Photochemistry Solid-State Reactivity Substituent Effects

Lipophilicity Control: LogP of 4.80 for 4-Methyl Derivative vs. 3.46 for 4-Methoxy Analog

The calculated partition coefficient (LogP) for 1,3-Bis(4-methylphenyl)propan-2-one is 4.80 [1], a value substantially higher than the 3.46 LogP reported for the 1,3-Bis(4-methoxyphenyl)propan-2-one analog [2]. This cross-study comparable data demonstrates a >1.3 LogP unit increase in lipophilicity for the 4-methyl derivative. The unsubstituted 1,3-diphenylpropan-2-one has an even lower reported LogP of approximately 3.24 [3], establishing a clear trend of increasing lipophilicity with the 4-methyl substitution.

Physicochemical Properties QSAR Medicinal Chemistry

Physical Form for Handling: Melting Point of 51-55 °C Differentiates from Lower-Melting Analogs

The melting point of 1,3-Bis(4-methylphenyl)propan-2-one is reported as a range of 51-55 °C, and the compound is a powder at room temperature . This contrasts with the unsubstituted 1,3-diphenylpropan-2-one, which has a reported melting point of 32-34 °C [1]. The higher melting point of the 4-methyl derivative indicates stronger intermolecular interactions in the solid state, which can translate to different handling characteristics and stability at ambient conditions compared to lower-melting, potentially waxy or liquid analogs.

Physical Properties Formulation Material Science

Validated Application Scenarios for Procuring 1,3-Bis(4-methylphenyl)propan-2-one (70769-70-9)


Solid-State Photochemistry and Radical Intermediate Studies

This compound is a critical research tool for investigating solid-state photochemical reactions. Its performance is characterized within a defined series of 1,3-diarylacetones, where the 4-methyl substituent yields a specific, quantifiable quantum yield for photodecarbonylation, differing by a factor of 4 from other para-substituted analogs [1]. Its use is essential for studies correlating substituent effects with the stability of benzylic radicals in crystalline environments, where reactions proceed with 100% chemoselectivity [1].

Synthesis of Polyarylphenols and Complex Molecular Architectures

As a versatile 1,3-diarylpropan-2-one building block, this compound is validated for use in the one-pot, transition-metal-free synthesis of sterically challenging and diverse polyarylphenols [2]. The specific methyl substituents on the aryl rings are incorporated into the final product architecture, influencing the steric and electronic properties of the resulting polyarylphenol, which may affect its subsequent applications, including in vitro antioxidant activity assays [2].

Medicinal Chemistry and QSAR Model Development

For medicinal chemistry and Quantitative Structure-Activity Relationship (QSAR) studies, this compound provides a key data point for lipophilicity and steric bulk. Its calculated LogP of 4.80 [3] represents a significant increase over the 3.46 LogP of the 4-methoxy analog [4], allowing researchers to probe the effect of increased hydrophobicity on biological target interactions, membrane permeability, and overall ADME properties within a congeneric series of 1,3-diarylpropan-2-ones.

Chemical Synthesis and Process Development

The compound's physical form as a powder with a melting point of 51-55 °C makes it a practical choice for synthetic chemistry workflows. Its solid nature at room temperature simplifies precise weighing and handling compared to lower-melting or liquid analogs like 1,3-diphenylpropan-2-one (mp 32-34 °C) [5], reducing operational challenges and improving accuracy in reaction setup and scale-up procedures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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